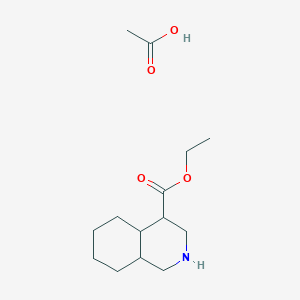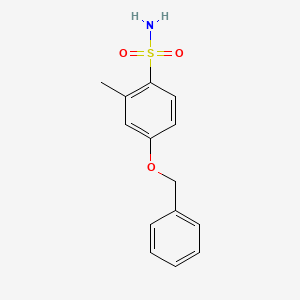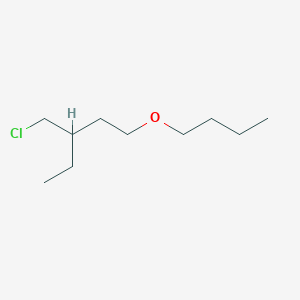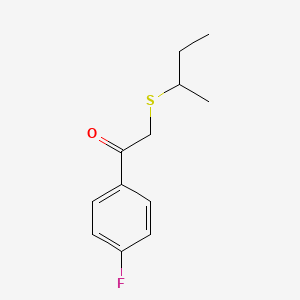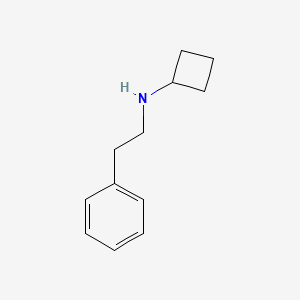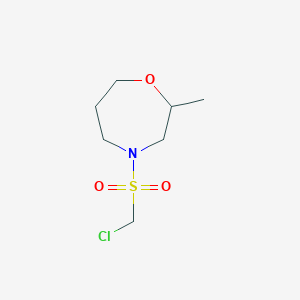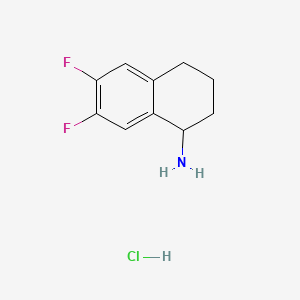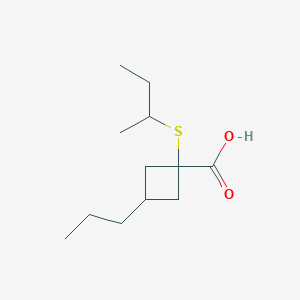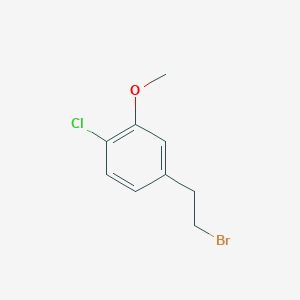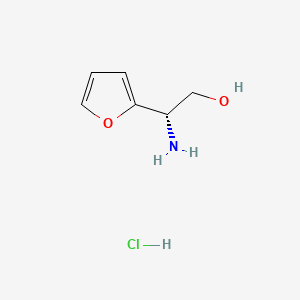
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is a chiral compound that features a furan ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with furan-2-carbaldehyde.
Reduction: The furan-2-carbaldehyde is reduced to (S)-1-(furan-2-yl)ethan-1-ol using a suitable reducing agent such as sodium borohydride.
Amination: The (S)-1-(furan-2-yl)ethan-1-ol is then subjected to amination using ammonia or an amine source under appropriate conditions to yield (S)-2-Amino-2-(furan-2-YL)ethan-1-OL.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of (S)-2-Amino-2-(furan-2-YL)ethan-1-one.
Reduction: Formation of (S)-2-Amino-2-(furan-2-YL)ethan-1-amine.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways such as signal transduction and metabolic processes
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethan-1-one: A related compound with a ketone group instead of an amino group.
2-Acetylfuran: Another furan derivative with an acetyl group.
®-1-(Furan-2-yl)ethan-1-amine: The enantiomer of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL .
Uniqueness
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(2S)-2-amino-2-(furan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m0./s1 |
InChI Key |
GCJZMVDWTJHFJU-JEDNCBNOSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](CO)N.Cl |
Canonical SMILES |
C1=COC(=C1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


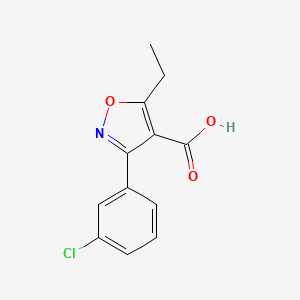
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)
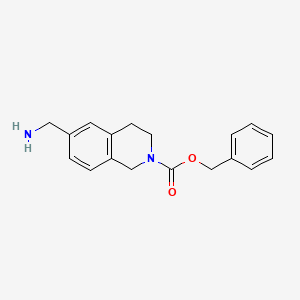

![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)
